1,9-Pirazoloantrona
Descripción general
Descripción
La pirazoloantrona, también conocida como 1,9-pirazoloantrona, es un compuesto químico que pertenece a la clase de compuestos orgánicos conocidos como antracenos. Estos compuestos contienen un sistema de tres anillos de benceno fusionados linealmente. La pirazoloantrona es un derivado de la antrona y se utiliza en estudios bioquímicos como un inhibidor de las cinasas N-terminales de c-Jun (JNK) .
Aplicaciones Científicas De Investigación
La pirazoloantrona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: La pirazoloantrona se emplea en estudios bioquímicos para inhibir las cinasas N-terminales de c-Jun (JNK), que están involucradas en varios procesos celulares
Medicina: Se han investigado los derivados de la pirazoloantrona por sus posibles propiedades anticancerígenas.
Industria: La pirazoloantrona y sus derivados se utilizan en el desarrollo de tintes y pigmentos debido a sus colores vibrantes y estabilidad.
In Vivo
In vivo studies are used to study the effects of 1,9-Pyrazoloanthrone on living organisms. Studies have shown that 1,9-Pyrazoloanthrone has anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities when administered to living organisms. Studies have also shown that 1,9-Pyrazoloanthrone has potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases.
In Vitro
In vitro studies are used to study the effects of 1,9-Pyrazoloanthrone on cells or tissues in a laboratory setting. Studies have shown that 1,9-Pyrazoloanthrone has potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Studies have also shown that 1,9-Pyrazoloanthrone has anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities when administered to cells or tissues in a laboratory setting.
Mecanismo De Acción
La pirazoloantrona ejerce sus efectos principalmente inhibiendo las cinasas N-terminales de c-Jun (JNK). Las JNK son un grupo de enzimas que desempeñan un papel crucial en la regulación de varios procesos celulares, incluida la apoptosis, la inflamación y las respuestas al estrés. Al inhibir las JNK, la pirazoloantrona puede modular estos procesos, convirtiéndola en una herramienta valiosa en la investigación bioquímica y médica .
Compuestos similares:
Antraquinona: Al igual que la pirazoloantrona, la antraquinona es un derivado del antraceno y se utiliza en la producción de tintes y pigmentos.
Pirazolona: Los derivados de la pirazolona se utilizan ampliamente en la química medicinal y tienen diversas actividades biológicas
Singularidad: La pirazoloantrona es única debido a su inhibición específica de las cinasas N-terminales de c-Jun (JNK), lo que la distingue de otros derivados del antraceno. Su capacidad para modular procesos celulares clave la convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .
Actividad Biológica
1,9-Pyrazoloanthrone has a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities. Studies have shown that 1,9-Pyrazoloanthrone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammation. In addition, 1,9-Pyrazoloanthrone has been shown to reduce oxidative stress, which is associated with the development of various diseases, such as cancer and diabetes.
Biochemical and Physiological Effects
1,9-Pyrazoloanthrone has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-microbial activities. Studies have shown that 1,9-Pyrazoloanthrone can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of inflammation. In addition, 1,9-Pyrazoloanthrone has been shown to reduce oxidative stress, which is associated with the development of various diseases, such as cancer and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,9-Pyrazoloanthrone in lab experiments include its low cost, ease of synthesis, and wide range of biological activities. The limitations of using 1,9-Pyrazoloanthrone in lab experiments include its limited availability, its instability in some conditions, and its potential toxicity.
Direcciones Futuras
The future directions for research on 1,9-Pyrazoloanthrone include further investigation into its potential therapeutic applications, such as its potential use in the treatment of cancer, diabetes, and cardiovascular diseases. In addition, further research is needed to better understand the mechanism of action of 1,9-Pyrazoloanthrone and its potential side effects. Other potential future directions for research include the development of new synthesis methods for 1,9-Pyrazoloanthrone, the investigation of its potential applications in drug delivery systems, and the development of new formulations of 1,9-Pyrazoloanthrone.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
SP600125 is an anthrapyrazolone inhibitor of JNK that competes with ATP to inhibit the phosphorylation of c-Jun . It prevents the activation of inflammatory genes such as COX-2, IL-2, IFN-γ, and TNF-α .
Cellular Effects
In cells, SP600125 dose-dependently inhibits the phosphorylation of c-Jun, the expression of inflammatory genes COX-2, IL-2, IFN-γ, TNF-α, and prevents the activation and differentiation of primary human CD4 cell cultures . It also has a remarkable anticancer potential against undifferentiated thyroid cancer .
Molecular Mechanism
SP600125 is a reversible ATP-competitive inhibitor with >20-fold selectivity vs. a range of kinases and enzymes tested . It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke .
Dosage Effects in Animal Models
In animal studies, SP600125 blocked (bacterial) lipopolysaccharide-induced expression of tumor necrosis factor-alpha and inhibited anti-CD3-induced apoptosis of CD4 (+) CD8 (+) thymocytes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La pirazoloantrona puede sintetizarse mediante la condensación de 2-cloroantraquinona con hidracina anhidra en piridina a 100 °C. El proceso de purificación implica convertir el producto al derivado N-acetil, que luego se cristaliza a partir de ácido acético. El grupo acetilo se hidroliza posteriormente con hidróxido de amonio en metanol .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para la pirazoloantrona no están ampliamente documentados, la ruta de síntesis mencionada anteriormente puede adaptarse para la producción a gran escala con modificaciones apropiadas a las condiciones de reacción y las técnicas de purificación para garantizar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones: La pirazoloantrona experimenta varias reacciones químicas, que incluyen:
Oxidación: La pirazoloantrona puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la pirazoloantrona.
Sustitución: La pirazoloantrona puede sufrir reacciones de sustitución en las que átomos o grupos específicos de la molécula son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Se pueden utilizar varios agentes halogenantes o nucleófilos dependiendo de la sustitución deseada.
Principales productos: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que la reducción puede producir diferentes derivados hidro.
Propiedades
IUPAC Name |
14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOUJIDANTYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040525 | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-56-6 | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,9-Pyrazoloanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.